LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Properties
Product Name
LY3007113
IUPAC Name
Unknown
Molecular Formula
Unknown
Molecular Weight
0.0
Solubility
Soluble in DMSO, not in water
Synonyms
LY3007113; LY-3007113; LY 3007113.
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
IIIM-290 is a potent and Orally Active Cyclin-dependent Kinase Inhibitor. IIIM-290 showed strong inhibition of Cdk-9/T1 (IC50 1.9 nM) kinase and Molt-4/MIAPaCa-2 cell growth (GI50 < 1.0 µM) and was found to be highly selective for cancer cells over normal fibroblast-cells. It inhibited the cell growth of MIAPaCa-2 cells via caspase-dependent apoptosis. IIIM-290 achieved 71% oral bioavailability with in-vivo efficacy in pancreatic, colon and leukemia xenografts at 50 mg/kg, po. IIIM-290 did not have CYP/ efflux-pump liability, was not mutagenic/genotoxic or cardiotoxic and was metabolically-stable.
JH-IX-179 is a novel type I ATP competitive, extremely potent and selective FLT3 inhibitor. JH-IX-179 has IC50 (FLT3, D835Y) = 4 nM; and IC50 (FLT3, ITD)=10nm. JH-IX-179 displays similar potency as crenolanib against FLT3-D835Y and FLT3-ITD transduced Ba/F3 cells as well as two human leukemia cell lines MOLM-13 and MOLM-14. However, JH-IX-179 is considerably more selective for FLT3 and FLT3 mutants than crenolanib. Furthermore, JH-IX-179 displayed very little human serum protein binding and effectively inhibited autophosphorylation of FLT3 and the activity of signaling molecules downstream of FLT3-D835Y and FLT3-ITD.
JMX0254 is a Potent NS4B Inhibitor for the Treatment of Dengue Virus Infection. JMX0254 displayed the most potent and broad inhibitory activities, effective against
DENV-1 to -3 with EC50 values of 0.78, 0.16, and 0.035 μM, respectively. JMX0254 exhibited good in vivo pharmacokinetic properties and efficacy in the A129 mouse model.
JMX0281 is a is a salicylamide derivative used as a potent inhibitor of HAdV infection. JMX0281 showed significantly improved anti-HAdV activities with nanomolar to submicromolar IC50 values and high selectivity indexes (SI > 100), indicating better safety windows, compared to those of the lead compound niclosamide. Mechanistic assays suggests it inhibits later steps after DNA replication.